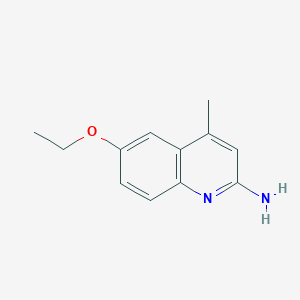

6-Ethoxy-4-methylquinolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

6-ethoxy-4-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

FHWSLRFQXFUKDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 6-Ethoxy-4-methylquinolin-2-amine and its Precursors

A versatile and common approach to quinoline (B57606) synthesis begins with an appropriately substituted aniline (B41778), in this case, p-phenetidine (B124905) (4-ethoxyaniline), which provides the benzene (B151609) ring and the C6-ethoxy group. The remainder of the heterocyclic ring is constructed through reaction with a β-ketoester, such as ethyl acetoacetate (B1235776).

This multi-step process can be tailored to yield different isomers depending on the cyclization conditions. The Knorr quinoline synthesis variant, for instance, involves the condensation of the aniline with the β-ketoester to form an anilide intermediate. Subsequent cyclization in the presence of a strong acid like sulfuric acid typically leads to the formation of a 2-hydroxyquinoline (B72897) (which exists in tautomeric equilibrium with the 4-oxo form). This precursor can then be chemically modified to introduce the final amino group.

A plausible synthetic sequence is outlined below:

Condensation: Reaction of p-phenetidine with ethyl acetoacetate to form ethyl 3-(4-ethoxyphenylamino)but-2-enoate.

Cyclization (Knorr): Intramolecular cyclization of the intermediate in a high-boiling solvent or with a dehydrating agent to yield 6-ethoxy-4-methylquinolin-2-ol.

Chlorination: Conversion of the 2-hydroxy group to a more reactive 2-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). This yields 2-chloro-6-ethoxy-4-methylquinoline.

Amination: Nucleophilic substitution of the 2-chloro group with ammonia (B1221849) or a protected amine source, followed by deprotection if necessary, to furnish the target compound, this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | p-Phenetidine, Ethyl acetoacetate | Acid or base catalyst, heat | Ethyl 3-(4-ethoxyphenylamino)but-2-enoate |

| 2 | Ethyl 3-(4-ethoxyphenylamino)but-2-enoate | Sulfuric acid, heat | 6-Ethoxy-4-methylquinolin-2-ol |

| 3 | 6-Ethoxy-4-methylquinolin-2-ol | POCl₃, heat | 2-Chloro-6-ethoxy-4-methylquinoline |

| 4 | 2-Chloro-6-ethoxy-4-methylquinoline | Ammonia (or equivalent), heat, pressure | This compound |

The Friedländer synthesis is a powerful method for quinoline formation that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.org This reaction can be catalyzed by either acids or bases. nih.govgoogle.com

To apply this to the synthesis of this compound, a key starting material would be 2-amino-5-ethoxyacetophenone. The reaction would proceed by condensing this aminoketone with a simple ketone or aldehyde. However, to directly obtain a 2-aminoquinoline (B145021), a more specialized approach is needed, often involving a reactant that provides the C2-amino group, such as a derivative of cyanoacetamide or malononitrile, under specific catalytic conditions.

A generalized Friedländer approach is detailed in the following table.

| Reactant A | Reactant B | Catalyst/Conditions | General Product |

| 2-Amino-5-ethoxyacetophenone | Compound with α-active methylene (B1212753) (e.g., ethyl cyanoacetate) | Base (e.g., piperidine (B6355638), NaOH) or Acid (e.g., p-TsOH), heat | Substituted 6-ethoxy-4-methylquinoline |

The reaction mechanism typically initiates with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring. nih.gov

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines, which can serve as versatile precursors. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. acs.org The resulting adduct is then cyclized at high temperatures. chemsynthesis.com

For the target scaffold, p-phenetidine would be reacted with diethyl ethoxymethylenemalonate. This sequence leads to the formation of ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. Subsequent steps are required to introduce the 4-methyl group and convert the 4-hydroxy and 3-carboxylate groups into the desired functionalities, making this a more circuitous but viable route for generating diverse quinoline derivatives.

| Step | Reactants | Conditions | Intermediate Product |

| 1 | p-Phenetidine, Diethyl ethoxymethylenemalonate | Heat | Diethyl 2-((4-ethoxyphenylamino)methylene)malonate |

| 2 | Diethyl 2-((4-ethoxyphenylamino)methylene)malonate | High-temperature thermal cyclization (e.g., in diphenyl ether) | Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate |

| 3 | Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate | Saponification (e.g., NaOH) | 4-Hydroxy-6-ethoxyquinoline-3-carboxylic acid |

| 4 | 4-Hydroxy-6-ethoxyquinoline-3-carboxylic acid | Decarboxylation (heat) | 6-Ethoxyquinolin-4-ol |

Further functionalization would be necessary to introduce the 4-methyl and 2-amino groups.

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, which yields quinoline-4-carboxylic acids. researchgate.net This method serves as an alternative to the Pfitzinger reaction for accessing this class of compounds. researchgate.net

To synthesize a precursor for the target molecule, p-phenetidine could be reacted with acetaldehyde (B116499) (as the aldehyde component) and pyruvic acid. This would theoretically produce 6-ethoxy-2-methylquinoline-4-carboxylic acid. The 2-methyl group arises from the pyruvic acid in this variation, known as the Doebner-von Miller reaction. It is important to note that this reaction can have low yields due to the formation of various by-products. nih.govchemicalbook.com Recent studies have focused on identifying these by-products, such as 2-methylquinoline-4-carboxylic acid derivatives formed from the reaction of just the aniline and pyruvic acid. nih.govchemicalbook.com

The resulting carboxylic acid would require subsequent conversion of the carboxyl group at the 4-position and introduction of the amino group at the 2-position.

The synthesis of highly functionalized quinolines often relies on the strategic chemical modification of stable quinoline precursors. A key precursor to the target molecule is 6-ethoxy-2-methylquinolin-4-ol, which can be synthesized via the Conrad-Limpach reaction of p-phenetidine and ethyl acetoacetate. nih.govsigmaaldrich.com

The conversion of this precursor to the final 2-amino product is not direct. A more synthetically useful precursor for introducing the 2-amino group is 6-ethoxy-4-methylquinolin-2-ol , which would be formed via the Knorr variant of the same reaction. The functionalization strategy from this precursor would be as follows:

Chlorination: The 2-ol (2-quinolone) tautomer is treated with a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the hydroxyl group into a highly reactive chloro group, yielding 2-chloro-6-ethoxy-4-methylquinoline .

Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position on the quinoline ring is activated towards nucleophilic attack. Reacting the 2-chloro derivative with ammonia, or an ammonia equivalent like sodamide, in a sealed vessel at elevated temperatures facilitates the displacement of the chloride to install the 2-amino group, yielding the final product.

| Precursor | Reagent/Step | Conditions | Product |

| 6-Ethoxy-4-methylquinolin-2-ol | 1. POCl₃ | Heat | 2-Chloro-6-ethoxy-4-methylquinoline |

| 2-Chloro-6-ethoxy-4-methylquinoline | 2. NH₃ | Heat, pressure (autoclave) | This compound |

A more modern and direct method for the synthesis of 2-aminoquinolines involves a cyclization-dearylation procedure. acs.org This strategy begins with the preparation of a substituted cinnamanilide. For the target compound, this would involve creating an anilide from cinnamic acid and p-phenetidine.

A reported pathway involves the following steps:

Preparation of a 4'-substituted cinnamanilide, in this case, by reacting cinnamic acid or its acid chloride with p-phenetidine to form N-(4-ethoxyphenyl)cinnamamide.

The anilide undergoes a specialized cyclization and dearylation sequence, often mediated by specific reagents, which constructs the quinoline ring while simultaneously installing the amino group at the C2 position. acs.org

This method can be advantageous as it can build the desired 2-aminoquinoline scaffold in a more convergent fashion compared to the classical multi-step functionalization routes.

Derivatization and Functionalization Strategies of the this compound Core

The reactivity of this compound is primarily centered around the nucleophilic character of the 2-amino group and the potential for electrophilic substitution on the quinoline ring. These reactive sites provide avenues for a variety of chemical modifications, leading to the generation of novel molecular architectures with tailored properties.

Schiff Base Formation Reactions

The primary amine at the C-2 position of the quinoline ring readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.orgyoutube.com This reaction typically proceeds under mild conditions, often with acid or base catalysis, or simply by heating the reactants in a suitable solvent like ethanol (B145695). wikipedia.orgyoutube.com The resulting imine (–N=CH–) linkage is a versatile functional group that can be involved in further chemical transformations or serve as a key structural element in biologically active molecules.

While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in the reviewed literature, the general principles of Schiff base formation are well-established for a wide range of primary amines, including various aminoquinoline and aniline derivatives. iucr.orgnih.govnih.gov For instance, the synthesis of 4-ethoxy-N-(6-methylquinolin-2-ylmethylene)aniline has been reported, which, although derived from a different set of starting materials, underscores the feasibility and interest in quinoline-containing Schiff bases. bldpharm.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the stable imine product. wikipedia.org

Table 1: General Conditions for Schiff Base Formation

| Reactants | Catalyst (Typical) | Solvent (Typical) | Conditions (Typical) |

| Primary Amine (e.g., this compound) & Aldehyde/Ketone | Acetic Acid, Piperidine | Ethanol, Methanol | Reflux, Stirring at RT |

Thiourea (B124793) Derivative Synthesis

The nucleophilic 2-amino group of this compound can react with isothiocyanates to form thiourea derivatives. This reaction involves the addition of the amine to the electrophilic carbon atom of the isothiocyanate group (–N=C=S). sigmaaldrich.comresearchgate.net The synthesis of thiourea derivatives is a common strategy in drug discovery to introduce a thiocarbonyl group, which can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. researchgate.netmdpi.com

General synthetic routes to thioureas often involve the reaction of an amine with an acyl isothiocyanate, which can be generated in situ from an acid chloride and a thiocyanate (B1210189) salt. sigmaaldrich.com Another approach is the direct reaction of the amine with a suitable isothiocyanate. Although specific examples starting from this compound are not detailed in the available literature, the reactivity of the 2-aminoquinoline moiety suggests its applicability in these standard synthetic protocols. researchgate.net

Table 2: General Methods for Thiourea Synthesis from Amines

| Method | Reagents | Conditions |

| Reaction with Isothiocyanate | R-N=C=S | Typically in a polar solvent like DMF or ethanol |

| From Acyl Chloride and Thiocyanate Salt | 1. R-COCl, KSCN or NH4SCN2. Amine (e.g., this compound) | Acetone, often with a phase-transfer catalyst |

Heterocyclization Reactions (e.g., Thiazole (B1198619) Derivatives)

The 2-amino group of the quinoline core is a valuable handle for constructing fused or appended heterocyclic rings. One of the most common heterocyclization reactions involving 2-amino-heterocycles is the Hantzsch thiazole synthesis. This method typically involves the reaction of a thiourea derivative with an α-haloketone to construct the thiazole ring. Therefore, the thiourea derivatives of this compound, as discussed in the previous section, could serve as key intermediates for the synthesis of corresponding 2-(quinolin-2-ylamino)thiazole derivatives.

The synthesis of 2-aminothiazole (B372263) derivatives is of significant interest due to their wide range of pharmacological activities. The general strategy involves the formation of a thiourea from the starting amine, followed by cyclocondensation with an α-halocarbonyl compound. While direct experimental data for this sequence starting with this compound is scarce, the chemical principles are broadly applicable to 2-aminoquinoline systems.

Oxidation and Reduction Reactions

The chemical stability and reactivity of the this compound core can be explored through oxidation and reduction reactions. The quinoline ring system is generally stable to oxidation, but the substituents and the amino group can be susceptible to transformation under specific conditions. For instance, studies on the oxidation of related aminoquinolines have shown that the reaction can lead to the formation of polymeric materials or other complex products, depending on the reaction conditions and the substitution pattern of the quinoline ring.

Nucleophilic Substitution Reactions

The 2-amino group of this compound is a nucleophile and can participate in substitution reactions. However, direct nucleophilic substitution on the amino group itself (e.g., replacing a hydrogen with another group) typically falls under alkylation or acylation (discussed below). Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also a possibility, particularly if the ring is activated by electron-withdrawing groups or if a suitable leaving group is present at another position on the ring.

Research on related chloro-substituted quinolinones demonstrates the feasibility of nucleophilic substitution at various positions on the quinoline core with a range of nucleophiles. While this compound does not possess an inherent leaving group for a typical SNAr reaction, its derivatives could be engineered to undergo such transformations, providing a pathway to further functionalization.

Alkylation and Acylation of Amine Functionalities

The primary amino group at the C-2 position is a prime site for alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. Mono- or di-alkylation can potentially be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. These reactions typically require a base to neutralize the acid generated. The resulting N-alkylated derivatives can exhibit altered biological activities and physical properties.

Acylation: Acylation of the 2-amino group is readily achieved using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction leads to the formation of the corresponding amides. The acyl group can be chosen to introduce specific functionalities or to act as a protecting group for the amine. Studies on related 2-aminoquinolines have demonstrated efficient acylation under standard conditions.

While specific research detailing the alkylation and acylation of this compound is limited in the searched literature, these are standard transformations for primary aromatic amines and are expected to proceed readily.

Table 3: General Reagents for Alkylation and Acylation of the Amine Group

| Transformation | Reagent Class | Examples |

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride |

| Sulfates | Dimethyl sulfate | |

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | |

| Carboxylic Acids | With coupling agents (e.g., DCC, EDC) |

Introduction of Additional Substituents for Bioactivity Modulation

The inherent biological activity of the quinoline nucleus can be significantly altered and enhanced by the introduction of various functional groups. Research has demonstrated that substitution at different positions on the quinoline ring, as well as on the 2-amino group, can lead to a wide spectrum of pharmacological effects.

One common approach to modify the bioactivity of 2-aminoquinolines is through N-substitution of the amino group. For instance, the reaction of 2-aminoquinolines with various electrophiles can yield a library of derivatives with potentially enhanced biological properties. While specific derivatization of this compound is not extensively documented in publicly available literature, general strategies for modifying related 2-aminoquinoline systems provide valuable insights. These include acylation, alkylation, and the formation of Schiff bases.

A notable strategy for creating bioactive molecules is the hybridization of the quinoline scaffold with other pharmacologically active moieties. nih.gov For example, the synthesis of quinoline-piperidine conjugates has been shown to result in compounds with potent antiplasmodial activity. nih.gov This approach involves reacting a halo-quinoline with a suitable piperidine derivative. Similarly, the introduction of arylvinyl substituents at the 2-position of 6-halogenated quinolines has led to compounds with significant antiproliferative activity against various cancer cell lines. nih.gov

The Mannich reaction represents another versatile method for introducing aminomethyl substituents, which can influence the compound's physicochemical properties and biological activity. mdpi.com This three-component reaction, involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, offers a straightforward route to novel derivatives.

Furthermore, the synthesis of 2-aminoquinoline derivatives and their subsequent evaluation for antimicrobial activity has been reported. mdpi.com These studies often involve the creation of a series of analogs with different substituents to identify the key structural features responsible for the observed biological effects.

The following table summarizes various substituent types and their potential impact on the bioactivity of the quinoline core, based on studies of related compounds.

| Substituent Type | Potential Bioactivity Modulation |

| N-Acyl Groups | Can influence solubility and cell permeability, potentially leading to enhanced antimicrobial or anticancer activity. |

| N-Alkyl Groups | May alter lipophilicity and receptor binding affinity, impacting various biological targets. |

| Schiff Bases | Introduction of imine functionality can lead to compounds with antimicrobial and anticancer properties. |

| Piperidine Moieties | Hybridization with piperidine can result in potent antiplasmodial agents. nih.gov |

| Arylvinyl Groups | Can confer significant antiproliferative activity against cancer cell lines. nih.gov |

| Aminomethyl Groups | May enhance interactions with biological targets and improve pharmacokinetic properties. |

Comparative Analysis of Synthetic Methods and Yield Optimization

The efficient synthesis of this compound and its derivatives is crucial for further biological evaluation. Several classical and modern methods exist for the synthesis of the 2-aminoquinoline scaffold, each with its own advantages and limitations.

A prominent and historically significant method for synthesizing quinoline derivatives is the Conrad-Limpach synthesis . This reaction involves the condensation of an aniline with a β-ketoester. rsc.org A key factor in optimizing the yield of the Conrad-Limpach synthesis is the reaction temperature and the choice of solvent. High-boiling point solvents are often employed to drive the cyclization step.

Another well-established route is the Doebner–von Miller reaction , which utilizes an α,β-unsaturated carbonyl compound and an aniline. Modified procedures for this reaction, such as conducting it in a flow reactor, have been shown to provide good to excellent yields in a shorter time frame. researchgate.net

Modern synthetic approaches have also been developed, offering milder reaction conditions and greater functional group tolerance. A review of synthetic methods for 2-aminoquinolines published between 2019 and 2024 highlights several innovative strategies. researchgate.net These include:

Cyclization of C2-substituted anilines and related compounds: This approach involves the intramolecular cyclization of appropriately substituted anilines.

Amination of quinoline precursors: This strategy includes the amination of 2-haloquinolines, 2-quinolones, and quinoline N-oxides.

Ring-opening and cyclization of heteroaryl amines: This involves the transformation of other heterocyclic systems into the quinoline core.

Metal-catalyzed reactions, organocatalysis, and redox-neutral processes have all been successfully employed in the synthesis of 2-aminoquinolines, often with high yields. researchgate.net For instance, silver-catalyzed amination of quinoline N-oxides has been reported to provide good to excellent yields under mild, oxidant-free conditions. researchgate.net

The following table provides a comparative overview of different synthetic methods for 2-aminoquinolines, highlighting key aspects such as typical yields and reaction conditions.

| Synthetic Method | General Description | Typical Yields | Key Advantages |

| Conrad-Limpach Synthesis | Condensation of an aniline with a β-ketoester. rsc.org | Moderate to High | Well-established, readily available starting materials. |

| Doebner–von Miller Reaction | Reaction of an aniline with an α,β-unsaturated carbonyl compound. researchgate.net | Good to Excellent | Can be adapted for flow chemistry, leading to rapid synthesis. researchgate.net |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | Variable | Good for constructing polysubstituted quinolines. |

| Modern Catalytic Methods | Includes metal-catalyzed (e.g., Ag, Cu, Pd) and organocatalytic approaches. researchgate.netresearchgate.net | Good to Excellent | Often milder reaction conditions, high functional group tolerance. researchgate.netresearchgate.net |

Optimizing the yield for the synthesis of this compound would likely involve a systematic study of reaction parameters such as catalyst, solvent, temperature, and reaction time for a chosen synthetic route. The selection of the most appropriate method would depend on factors such as the desired scale of the reaction, cost of reagents, and the need for specific functional group tolerance in subsequent derivatization steps.

Spectroscopic and Structural Elucidation of 6 Ethoxy 4 Methylquinolin 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of quinoline (B57606) derivatives, the chemical shifts, splitting patterns, and integration of the proton signals allow for the precise assignment of each proton to its position on the quinoline core and its substituents. researchgate.netekb.egresearchgate.net

For instance, in substituted quinolines, the aromatic protons typically appear in the downfield region of the spectrum, while protons of alkyl groups, such as the methyl and ethoxy groups in 6-Ethoxy-4-methylquinolin-2-amine, resonate at higher fields. spectrabase.comchemicalbook.com The coupling between adjacent protons provides valuable information about their connectivity. The ¹H NMR spectrum of a related compound, 4-Methyl-2(1H)-quinolinone, shows distinct signals for the methyl group and the aromatic protons, which aids in its structural confirmation. spectrabase.com Similarly, the spectra of other quinoline derivatives reveal characteristic signals for their respective substituents. researchgate.netnih.gov

Table 1: Representative ¹H NMR Spectral Data for Substituted Quinolines

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 4-Methyl-2(1H)-quinolinone | DMSO-d6 | 2.4 (s, 3H), 6.2 (s, 1H), 7.2-7.8 (m, 4H), 11.6 (br s, 1H) | CH₃, H3, Aromatic-H, NH |

| Mannich base 6 | DMSO-d6 | 2.49 (s, 2H), 3.51 (s, 2H), 4.50 (s, 2H), 7.38–7.47 (m, 10H), 11.23 (br s, 1H) | CH₂–N, CH₂–O, N–CH₂–N, Aromatic-H, NH |

This table is illustrative and compiles data from various quinoline derivatives to show typical chemical shifts. spectrabase.comnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton. researchgate.netekb.egresearchgate.net

In the case of this compound, the ¹³C NMR spectrum would be expected to show signals for the carbons of the quinoline ring system, the methyl group, and the ethoxy group. The chemical shifts of these signals are indicative of their electronic environment. For example, carbons attached to electronegative atoms like nitrogen and oxygen will appear at lower field.

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Imidazolidine

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| Mannich base 6 | - | 51.1, 62.3, 66.5, 71.9, 115.1, 127.4, 129.1, 138.6, 161.1, 174.7 | NCH₂, OCH₂, NCH₂N, C-4, Nitrile, Aromatic-C, Aromatic-C, Aromatic-C, Aromatic-C, C=O |

This data is from a related heterocyclic compound and is provided for illustrative purposes. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netekb.egmdpi.com

For this compound, IR and Raman spectra would reveal key absorption bands corresponding to:

N-H stretching vibrations of the amine group, typically in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic and aliphatic (methyl and ethoxy) groups, usually found around 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations of the quinoline ring, which appear in the 1500-1650 cm⁻¹ region. mdpi.com

C-O stretching vibrations of the ethoxy group, typically observed between 1000-1300 cm⁻¹. mdpi.com

The analysis of IR spectra of related quinoline derivatives has confirmed the presence of NH, aliphatic CH, and C=N groups. ekb.eg For instance, the IR spectra of some quinoline hydrazone derivatives showed peaks in the ranges of 3431–3435 cm⁻¹ (NH), 3104–3108 cm⁻¹ (NH stretch), and 2966–2968 cm⁻¹ (aliphatic CH). ekb.eg

Table 3: Characteristic IR Absorption Bands for Quinoline Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N/C=C Stretch (Quinoline Ring) | 1500 - 1650 |

| C-O Stretch (Ether) | 1000 - 1300 |

This table provides a generalized overview of expected IR frequencies. ekb.egmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. ekb.egmdpi.com The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 202.25 g/mol . bldpharm.com

The fragmentation pattern provides further structural information. For instance, the loss of an ethyl group (C₂H₅) from the ethoxy substituent or a methyl group (CH₃) would result in characteristic fragment ions. The analysis of mass spectra of various quinoline derivatives has been crucial in confirming their molecular formulas. ekb.eg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Analysis

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

In related quinoline structures, hydrogen bonds of the C-H···N and N-H···N types are commonly observed. For instance, in the crystal structure of 4-Ethoxy-N-(6-methylquinolin-2-ylmethylene)aniline, both intramolecular and intermolecular C-H···N hydrogen bonds are present, forming chains that extend throughout the crystal lattice. iucr.org Similarly, in 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate, N-H···N hydrogen bonds lead to the formation of base pairs, while O-H···O hydrogen bonds create supramolecular chains of anions. nih.gov The presence of both hydrogen bond donors (amine group) and acceptors (quinoline nitrogen and ethoxy oxygen) in this compound suggests a high propensity for forming extensive hydrogen-bonded networks. These interactions can link molecules into dimers, chains, or more complex three-dimensional arrays. nih.govresearchgate.net

π-π Stacking:

Aromatic systems like the quinoline ring in this compound are prone to π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings. In many quinoline and pyrimidine (B1678525) derivatives, π-π stacking is a dominant force in the crystal packing, often working in concert with hydrogen bonding. nih.govhelsinki.fi For example, in the crystal structure of 4-Amino-5-(2-hydroxy-4,4-dimethyl-6-oxocyclohexenylmethyl)-1-methyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, pairs of hydrogen-bonded chains are linked by π-π stacking interactions. researchgate.net The stacking can be parallel-displaced or T-shaped, and the distance between the interacting rings is typically in the range of 3.3 to 3.8 Å. mdpi.com The interplay between hydrogen bonding and π-π stacking creates a robust and well-defined crystal structure. researchgate.net

Table 1: Examples of Intermolecular Interactions in Related Heterocyclic Compounds

| Compound/System | Interacting Groups | Type of Interaction | Consequence in Crystal Packing | Reference |

| 4-Ethoxy-N-(6-methylquinolin-2-ylmethylene)aniline | C-H and N | C-H···N Hydrogen Bond | Formation of a chain structure | iucr.org |

| 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate | N-H and N | N-H···N Hydrogen Bond | Formation of base pairs | nih.gov |

| 2-amino-4-methoxy-6-methylpyrimidine | Aromatic rings | π-π Stacking | Linking of chains into sheets | nih.gov |

| 4-Amino-5-(2-hydroxy-4,4-dimethyl-6-oxocyclohexenylmethyl)-1-methyl-2-(methylsulfanyl)pyrimidin-6(1H)-one | Aromatic rings | π-π Stacking | Linking of hydrogen-bonded chains | researchgate.net |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile | N-H and N/O | N-H···N and N-H···O Hydrogen Bonds | Formation of chains | researchgate.net |

Co-crystallization Studies

Co-crystallization is a powerful technique used to modify the physicochemical properties of a crystalline solid by combining it with a suitable co-former. nih.gov This approach is particularly relevant for improving properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients. While specific co-crystallization studies involving this compound are not extensively documented in the provided results, the principles of co-crystal engineering can be applied.

The formation of co-crystals is driven by the same intermolecular interactions discussed previously, namely hydrogen bonding and π-π stacking. researchgate.net By selecting a co-former with complementary functional groups, it is possible to design and synthesize co-crystals with desired structural motifs and properties. For instance, a carboxylic acid co-former could form strong O-H···N hydrogen bonds with the quinoline nitrogen or the amino group of this compound. Similarly, a co-former containing an aromatic ring could engage in π-π stacking interactions with the quinoline core.

Reaction co-crystallization is a method suitable for forming co-crystals when the components have different solubilities. nih.gov This technique involves mixing the components in a solvent system where the co-crystal is less soluble than the individual components, leading to its precipitation. nih.gov The successful formation of co-crystals of various pharmaceutical compounds, such as carbamazepine (B1668303) and indomethacin, with co-formers like saccharin (B28170) and nicotinamide, highlights the broad applicability of this strategy. nih.gov

Protein-Ligand Complex Crystallography (e.g., with Nitric Oxide Synthase)

X-ray crystallography of protein-ligand complexes provides invaluable atomic-level insights into the binding mode of a ligand within the active site of a protein. frontiersin.org This information is fundamental for structure-based drug design. Although specific crystallographic data for this compound complexed with nitric oxide synthase (NOS) is not available in the search results, the general methodology for obtaining such structures is well-established. nih.govnih.gov

The process typically involves co-crystallization of the target protein with the ligand or soaking the ligand into pre-existing protein crystals. nih.gov The goal is to obtain diffraction-quality crystals of the protein-ligand complex. The resulting electron density map allows for the precise determination of the ligand's conformation, its interactions with the surrounding amino acid residues, and any conformational changes induced in the protein upon binding. frontiersin.org

For a potential inhibitor like a derivative of this compound targeting NOS, crystallographic studies would aim to elucidate key interactions. These might include hydrogen bonds between the ligand's amino and ethoxy groups and polar residues in the active site, as well as π-π stacking interactions between the quinoline ring and aromatic residues like tyrosine or phenylalanine. Understanding these interactions is critical for optimizing the ligand's affinity and selectivity for the target enzyme.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions. The quinoline ring system, being an extended π-system, will exhibit strong π → π* transitions, usually in the UV region. The presence of substituents like the ethoxy and amino groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax values. The non-bonding electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands.

While a specific UV-Vis spectrum for this compound is not provided, analysis of related compounds allows for a general prediction of its spectral features. The electronic transitions are sensitive to the solvent polarity and pH, which can affect the energy levels of the molecular orbitals involved. Studying the UV-Vis spectra of this compound and its derivatives can provide valuable information about their electronic properties and how they are influenced by structural modifications.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure and reactivity of chemical compounds. For 6-Ethoxy-4-methylquinolin-2-amine, these calculations can elucidate the interplay of its constituent functional groups—the ethoxy, methyl, and amino groups—on the quinoline (B57606) core.

Density Functional Theory (DFT) is a computational method that has become a mainstay for the prediction of molecular geometries. By approximating the electron density of a molecule, DFT can determine the most stable three-dimensional arrangement of its atoms. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its optimized geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

A study on the related compound, 4-amino-2-methylquinoline (AMQ), utilized DFT and ab initio Hartree-Fock (HF) calculations with 6-31G** and 6-311++G** basis sets to determine its optimized geometry consensus.app. The results from such methods are generally in good agreement with experimental data where available consensus.app. For this compound, the optimized geometry would reveal the planarity of the quinoline ring and the orientation of the ethoxy and amino groups.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (quinoline ring) | ~1.32 - 1.38 |

| C-C (quinoline ring) | ~1.37 - 1.42 |

| C-N (amino group) | ~1.37 |

| C-O (ethoxy group) | ~1.36 |

| O-C (ethoxy group) | ~1.43 |

| Bond Angles (°) ** | |

| C-N-C (in quinoline) | ~117 - 122 |

| C-C-N (amino group) | ~120 |

| C-O-C (ethoxy group) | ~118 |

| Dihedral Angles (°) ** | |

| C-C-O-C (ethoxy group) | ~0 or ~180 (indicating planarity or anti-planarity) |

Note: These values are predictions based on computational studies of similar quinoline derivatives and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity researchgate.netarabjchem.org. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity arabjchem.org.

For this compound, the HOMO would likely be located over the electron-rich regions of the molecule, such as the amino group and the quinoline ring, indicating its electron-donating capacity. The LUMO, conversely, would be distributed over the electron-accepting parts of the molecule. A computational study on 6-aminoquinoline (B144246) (6AQ) showed that the HOMO and LUMO were localized on the entire molecule nih.gov. The energy of these orbitals and their gap can be calculated using DFT.

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are predictions based on computational studies of similar quinoline derivatives and are presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack dntb.gov.ua.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group, making these sites potential targets for electrophiles. The hydrogen atoms of the amino group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. A study on 6-aminoquinoline similarly identified the regions of electrostatic potential nih.gov.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs researchgate.netorientjchem.org. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital nih.gov.

In this compound, NBO analysis would quantify the strength of the bonds and the hybridization of the atoms. It would also highlight important intramolecular charge transfer (ICT) interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the quinoline ring. These interactions play a significant role in the stabilization of the molecule. A computational study of 6-aminoquinoline demonstrated the importance of ICT in stabilizing the molecular system nih.gov.

The thermodynamic properties of a molecule, such as its heat capacity (C), entropy (S), and enthalpy (H), can be calculated from its vibrational frequencies, which are obtained from DFT calculations. These properties are essential for understanding the stability of the molecule and its behavior at different temperatures.

For this compound, the calculated thermodynamic properties would provide insight into its thermal stability. A study on 6-aminoquinoline explored its thermodynamic properties, providing a basis for predicting the behavior of the target molecule nih.gov.

| Property | Predicted Value |

| Heat Capacity (Cp,m) | ~ 50-60 cal/mol·K |

| Entropy (Sm) | ~ 100-110 cal/mol·K |

| Enthalpy (Hm) | ~ 15-20 kcal/mol |

Note: These values are predictions based on computational studies of similar quinoline derivatives and are presented for illustrative purposes.

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with large dipole moments and significant intramolecular charge transfer often exhibit high β values.

The presence of electron-donating (amino, ethoxy) and electron-withdrawing (the quinoline system can act as one) groups in this compound suggests that it may possess significant NLO properties. Computational studies on similar aminoquinoline derivatives have shown that they can be desirable molecules for NLO applications nih.gov. DFT calculations can predict the dipole moment, polarizability, and first-order hyperpolarizability of the molecule.

| Property | Predicted Value |

| Dipole Moment (μ) | ~ 3 - 5 Debye |

| Mean Polarizability (α) | ~ 20 - 30 x 10-24 esu |

| First-order Hyperpolarizability (β) | ~ 5 - 15 x 10-30 esu |

Note: These values are predictions based on computational studies of similar quinoline derivatives and are presented for illustrative purposes.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These methods are instrumental in drug discovery and materials science for understanding intermolecular interactions.

Ligand-Protein Interaction Modeling (e.g., with enzyme active sites)

While direct studies on this compound are lacking, research on analogous quinoline derivatives provides insights into potential interaction mechanisms. For instance, molecular docking studies on various 2-aminoquinoline (B145021) derivatives have been conducted to explore their binding affinity with different protein targets. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-protein complex.

In a broader context, the quinoline scaffold is a common feature in molecules designed to target enzyme active sites. For example, derivatives of 4-substituted N-phenylpyrimidin-2-amine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial enzymes in cell cycle regulation. nih.govnih.gov Docking simulations for these types of compounds typically identify key amino acid residues within the enzyme's active site that are critical for binding. These interactions often involve hydrogen bonds with the quinoline nitrogen or amino group and hydrophobic packing of the ring system.

Although no specific data exists for this compound, a hypothetical docking study would likely investigate interactions involving the ethoxy group at the 6-position and the methyl group at the 4-position with specific residues in a target protein's binding pocket. The 2-amino group would be a prime candidate for forming hydrogen bonds.

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity and physical properties. For this compound, a conformational analysis would focus on the rotational freedom around the single bonds, particularly the C-O bond of the ethoxy group and the C-C bond connecting the methyl group to the quinoline ring.

An Overview of the Investigated Biological Activities of this compound

The following article details the current state of research into the biological and research applications of the specific chemical compound this compound. The information is structured to address distinct areas of antimicrobial and anticancer investigation.

Research Applications and Biological Activities Excluding Clinical Human Trials

Anticancer and Antiproliferative Research

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of lead compounds by systematically modifying their chemical structure and evaluating the impact on their biological activity. For quinoline (B57606) derivatives, SAR studies have provided valuable insights into the structural features required for potent anticancer effects. nih.govnih.gov

The substitution pattern on the quinoline ring significantly influences the anticancer activity. nih.gov For instance, the presence of a methoxy (B1213986) group at the C-6 position of the quinoline ring has been associated with the inhibition of metastasis. nih.gov This is relevant to this compound, which possesses an ethoxy group at the same position. Further modifications on the quinoline scaffold have been explored to enhance anticancer efficacy. In a study on 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs, the nature of the substituent on the selenophenyl ring was found to be critical for their anticancer activity. nih.gov Among the synthesized compounds, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) emerged as a highly potent and selective anticancer agent against melanoma. nih.gov

Furthermore, in a series of 6,7-dimethoxy-4-anilinoquinolines designed as c-Met inhibitors, SAR analysis revealed that the nature of the substituent on the anilino ring played a significant role in their inhibitory potency. nih.gov These studies underscore the importance of systematic structural modifications to the quinoline core to develop more effective and selective anticancer agents. nih.govnih.gov

Antiviral Activity Research

Latent HIV-1 Reactivation Studies

A significant challenge in eradicating HIV-1 is the persistence of a latent viral reservoir in resting memory CD4+ T cells. nih.gov The "shock and kill" strategy aims to reactivate this latent virus, making the infected cells visible to the immune system and antiviral drugs. researchgate.netfrontiersin.org Several studies have investigated the potential of quinoline derivatives as latency-reversing agents (LRAs).

One such study identified a 2-methylquinoline (B7769805) derivative, antiviral 6 (AV6), as capable of inducing HIV-1 gene expression from latency. researchgate.net Subsequent research focused on the structure-activity relationship of AV6 derivatives. It was found that the substituent at the 6-position of the quinoline ring significantly impacts the reactivation potency. researchgate.net Specifically, comparing 6-methoxy, 6-ethoxy, and 6-isopropoxy derivatives revealed that the type of alkoxy group is critical for activity. researchgate.net

Another compound, referred to as EPH334 , has been shown to reactivate latent HIV-1 by inducing oxidative stress. mdpi.com EPH334 triggers the production of reactive oxygen species (ROS), which in turn activates redox-sensitive transcription factors that mediate the reactivation of the latent HIV-1 provirus. mdpi.com In combination with other LRAs like JQ1, EPH334 demonstrated enhanced reactivation of latent HIV-1 in both cell line models and in ex vivo treated resting CD4+ T cells from HIV-1-infected individuals on antiretroviral therapy. mdpi.com This synergistic effect suggests a potential combination approach for HIV-1 eradication.

The mechanism of action for some of these latency-reversing agents involves the activation of cellular signaling pathways. For example, some LRAs function as protein kinase C (PKC) agonists, which can reactivate latent HIV-1. frontiersin.orgh1.co

Viral Inactivation Mechanisms (e.g., SARS-CoV-2)

The inactivation of viruses is crucial for research and disinfection purposes. While direct studies on the viral inactivation mechanisms of this compound against SARS-CoV-2 were not found in the provided results, general principles of chemical inactivation have been investigated for this virus. nih.govnih.gov

Chemical inactivation of SARS-CoV-2 can be achieved through various methods, including the use of detergents like Triton X-100, alcohols such as isopropanol (B130326) and methanol, and heat treatment. nih.govmdpi.com These methods work by disrupting the viral envelope or denaturing viral proteins, rendering the virus non-infectious. mdpi.comelsevierpure.com Molecular dynamics simulations have been used to understand the interaction between chemical agents and viral proteins at a molecular level. nih.gov For instance, studies have shown that certain chemical agents are sensitive to the unsaturated oxygen atoms of the 3CL hydrolase, a key enzyme for SARS-CoV-2 replication. nih.gov

While the provided information does not directly link this compound to SARS-CoV-2 inactivation, the broader field of chemical virology explores how different compounds interact with and neutralize viruses.

Activity against Flaviviridae family viruses (e.g., Hepatitis C virus)

The Flaviviridae family of viruses includes significant human pathogens like the Hepatitis C virus (HCV). The HCV NS5B polymerase, an RNA-dependent RNA polymerase, is a key enzyme in the viral replication cycle and a major target for antiviral drug development. nih.gov

Research into novel anti-HCV agents has explored various chemical scaffolds. One study reported the synthesis of a series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives and evaluated their activity against HCV. nih.gov The biological data revealed that compound 11a showed the highest activity against HCV genotype 1b, with a high selectivity index, making it a promising candidate for further development. nih.gov Another study focused on 4'-fluoro-2'-C-substituted uridines, whose triphosphate forms potently inhibit the HCV NS5B polymerase. nih.gov The phosphoramidate (B1195095) prodrug of one of these uridine (B1682114) analogues, AL-335 , demonstrated very potent anti-HCV activity in a subgenomic replicon assay. nih.gov

Although direct studies on this compound against Flaviviridae viruses were not identified in the provided search results, the development of quinoline and quinazolinone derivatives as antiviral agents against HCV highlights the potential of this chemical class in targeting viral polymerases.

Enzyme Inhibition Studies

The inhibitory activity of quinoline derivatives extends beyond the molecular targets discussed in the anticancer section. The versatility of the quinoline scaffold allows for its interaction with a wide range of enzymes, making it a valuable starting point for the design of specific enzyme inhibitors.

As previously mentioned, derivatives of the quinoline structure have been shown to be potent inhibitors of tyrosine kinases like c-Met. nih.gov The mechanism of inhibition often involves binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. mdpi.com

Furthermore, the inhibition of topoisomerases by certain quinoline-containing compounds demonstrates the ability of this scaffold to interfere with enzymes involved in DNA metabolism. nih.gov These inhibitors can act as "poisons," stabilizing the enzyme-DNA cleavage complex and leading to double-strand DNA breaks. nih.gov

The activity of quinoline derivatives is not limited to these two enzyme classes. The provided search results also allude to the potential for these compounds to inhibit other enzymes, although specific details regarding this compound are not available. The broad inhibitory profile of the quinoline chemical class suggests that it could be a fruitful area for future research into novel enzyme inhibitors for various therapeutic applications.

Nitric Oxide Synthase (NOS) Isoform Inhibition (neuronal, endothelial, inducible)

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its production is catalyzed by three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Dysregulation of NO production is implicated in numerous pathological conditions, making NOS inhibitors a subject of significant research interest. While the broader class of quinoline derivatives has been investigated for NOS inhibitory activity, specific data on the direct inhibition of NOS isoforms by this compound is not extensively detailed in the current body of scientific literature. Research has often focused on other quinoline-based structures or different heterocyclic compounds as potential NOS inhibitors.

Phosphodiesterase 3 (PDE3) Inhibition (in vitro/ex vivo models)

Phosphodiesterase 3 (PDE3) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiac muscle cells. Inhibition of PDE3 leads to increased cAMP levels, resulting in a positive inotropic (increased contractility) effect. This mechanism is the basis for the therapeutic use of PDE3 inhibitors as cardiotonic agents in the management of heart failure.

Studies have been conducted on derivatives of the closely related compound, 6-hydroxy-4-methylquinolin-2(1H)-one, which have shown potential as selective PDE3 inhibitors with cardiotonic effects. nih.gov For instance, certain analogs have demonstrated the ability to increase the force of contraction in isolated rat atria, a model used to assess potential cardiotonic activity. nih.gov However, direct evidence from in vitro or ex vivo studies specifically evaluating this compound as a PDE3 inhibitor is not prominently available in published research.

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Compounds with antioxidant properties are therefore of considerable scientific interest.

The antioxidant potential of various quinoline derivatives has been explored. For example, the structurally related dihydroquinoline derivative, ethoxyquin (B1671625), is a known antioxidant. While this suggests that the quinoline scaffold can confer antioxidant properties, specific and detailed evaluations of the antioxidant activity of this compound itself, through standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are not widely reported in the scientific literature.

Role as Building Blocks in Combinatorial Compound Libraries

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules (a compound library). The core structures, or scaffolds, used in these libraries are crucial for generating chemical diversity. The quinoline ring system is a common scaffold in medicinal chemistry due to its versatility and presence in many biologically active compounds.

While this compound possesses functional groups that would, in principle, allow it to be used as a building block in the generation of combinatorial libraries, specific examples of its use in this context are not extensively documented in publicly available research. The general utility of the quinoline scaffold suggests its potential in this application, but concrete instances are not readily found.

Other Biological Activities under Investigation (e.g., anti-inflammatory, anticonvulsant, cardiotonic)

Beyond the specific areas detailed above, the broader class of quinoline derivatives has been investigated for a range of other biological activities.

Anti-inflammatory Activity: Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. Some novel hybrid molecules incorporating a quinoline moiety have been investigated for their ability to inhibit inflammatory pathways, such as the lipopolysaccharide (LPS)-induced inflammatory response, by targeting enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). nih.gov However, specific studies focusing on the anti-inflammatory properties of this compound are limited.

Anticonvulsant Activity: Epilepsy and other seizure disorders have prompted extensive research into new anticonvulsant agents. Various heterocyclic compounds, including certain quinoline derivatives, have been screened for their ability to prevent or reduce the severity of seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov While these studies highlight the potential of the quinoline scaffold in this therapeutic area, direct anticonvulsant activity data for this compound is not well-established.

Cardiotonic Activity: As mentioned in the context of PDE3 inhibition, the quest for new cardiotonic agents for heart failure is an active area of research. Studies on derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have shown promise in this regard. nih.gov These findings suggest that the 4-methylquinolin-2-one scaffold is of interest for developing new inotropic agents. However, direct evidence of the cardiotonic effects of this compound is not clearly delineated in the available scientific literature.

Future Directions and Emerging Research Avenues

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The principles of rational drug design offer a systematic approach to optimizing the therapeutic properties of a lead compound like 6-Ethoxy-4-methylquinolin-2-amine. This strategy relies on understanding the structure-activity relationships (SAR), which dictate how modifications to the molecule's chemical structure influence its biological activity.

Future research will focus on the synthesis and evaluation of a library of analogs to delineate the SAR for this quinoline (B57606) derivative. Key modifications could include:

Substitution on the Quinoline Core: The introduction of various electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -Cl, -F, -NO2) onto the quinoline ring can modulate the compound's electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net

Modification of the Ethoxy Group: Altering the length and nature of the alkoxy chain at the 6-position could influence the compound's interaction with its biological target and affect its metabolic stability.

Derivatization of the Amine Group: The primary amine at the 2-position is a key site for modification. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to significant changes in potency and selectivity.

A critical aspect of this design process is the relationship between chemical reactivity and biological potency. For some classes of compounds, there is a well-defined relationship where optimal biological activity is achieved at a specific level of chemical stability, as the compound must be stable enough to reach its target yet reactive enough to exert its effect. nih.gov A similar balance will be sought for analogs of this compound.

| Modification Strategy | Rationale | Potential Outcome |

| Varying substituents on the quinoline ring | Modulate electronic properties and lipophilicity | Enhanced receptor binding and improved pharmacokinetic profile |

| Altering the alkoxy group at the 6-position | Influence target interaction and metabolic stability | Increased potency and duration of action |

| Derivatizing the 2-amino group | Create new interaction points with the target | Improved selectivity and novel biological activities |

Exploration of New Biological Targets and Pathways

While the initial biological profile of this compound may be known, a comprehensive exploration of its full therapeutic potential requires screening against a broad range of biological targets. The structural similarity to other quinoline derivatives suggests several promising avenues for investigation.

For instance, certain 4-methylquinolin-2(1H)-one derivatives have been identified as selective phosphodiesterase 3 (PDE3) inhibitors, suggesting a potential application in cardiovascular diseases like congestive heart failure. nih.gov Therefore, assessing the inhibitory activity of this compound and its analogs against various PDE isoforms is a logical next step.

Furthermore, the quinoline scaffold is present in many antimicrobial agents. Structure-based drug discovery efforts against pathogens like Mycobacterium tuberculosis have identified several potential protein targets. nih.gov These include enzymes essential for bacterial survival, such as those involved in biotin (B1667282) synthesis (BioA) or anaerobic survival (NarL). nih.gov Screening this compound against a panel of such microbial targets could reveal novel anti-infective properties.

| Potential Target Class | Example Target | Therapeutic Area |

| Phosphodiesterases | PDE3 | Congestive Heart Failure |

| Bacterial Enzymes | BioA, NarL (M. tuberculosis) | Infectious Diseases |

| Kinases | Tyrosine Kinases | Oncology |

| G-Protein Coupled Receptors | Adenosine (B11128) Receptors | Neurology, Inflammation |

Application of Advanced Computational Modeling for Drug Discovery

In silico techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of their biological activities. nih.gov The application of these methods to this compound can significantly accelerate the development of optimized analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. researchgate.net By docking this compound and its virtual analogs into the active sites of known and putative targets (e.g., PDE3, bacterial enzymes), researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By developing a pharmacophore model based on this compound, vast databases of chemical compounds can be screened to identify novel molecules with different core structures but similar biological potential. nih.gov

ADME/T Prediction: Computational models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new chemical entities. Applying these models early in the design phase can help to eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

| Computational Method | Application | Advantage |

| Molecular Docking | Predicts binding mode and affinity to a target protein | Prioritizes compounds for synthesis |

| Pharmacophore Modeling | Identifies essential features for activity | Discovers novel scaffolds with similar activity |

| ADME/T Prediction | Estimates pharmacokinetic and toxicity properties | Reduces late-stage attrition of drug candidates |

Development of Green and Sustainable Synthetic Methodologies

The traditional methods for synthesizing quinoline derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. researchgate.nettandfonline.com A key future direction is the development of green and sustainable synthetic routes for this compound and its analogs.

The principles of green chemistry, such as waste minimization, use of renewable feedstocks, and energy efficiency, are guiding this transition. researchgate.net Several innovative approaches are being explored for quinoline synthesis:

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or ethanol (B145695) can significantly reduce the environmental impact of the synthesis. researchgate.nettandfonline.com

Catalytic Methods: The use of recyclable catalysts, such as polymer-supported sulfonic acids, can improve reaction efficiency and reduce waste. asianpubs.org Metal nanoparticle catalysts are also being investigated for their high activity under mild conditions. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. researchgate.nettandfonline.com

By embracing these green methodologies, the future production of this compound can be made more economically viable and environmentally responsible.

| Green Chemistry Approach | Description | Benefit |

| Greener Solvents | Utilizing solvents like water or ethanol | Reduced toxicity and environmental pollution researchgate.nettandfonline.com |

| Recyclable Catalysts | Employing catalysts that can be recovered and reused | Waste minimization and cost reduction asianpubs.org |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions | Faster reaction times and higher yields researchgate.nettandfonline.com |

| Multicomponent Reactions | Combining multiple reactants in a single step | Increased efficiency and reduced waste tandfonline.com |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Ethoxy-4-methylquinolin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., halogenated quinoline derivatives) in polar aprotic solvents like DMSO, with catalysts such as Ag₂SO₄ to facilitate ether bond formation. Crystallization via ethanol recrystallization is recommended to isolate the product. Optimization includes adjusting reflux duration (e.g., 12–24 hours) and stoichiometric ratios of reactants to minimize byproducts .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for purity assessment. Complementary techniques include X-ray crystallography to confirm molecular packing (e.g., π-π interactions at 3.6–3.8 Å) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions. Mass spectrometry (MS) validates molecular weight (e.g., ~202.21 g/mol for related quinoline derivatives) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and UV light. Stability under these conditions is supported by crystallographic data showing minimal decomposition over 6 months .

Advanced Research Questions

Q. How can computational methods assist in predicting feasible synthetic routes for this compound derivatives?

- Methodological Answer : Retrosynthesis algorithms (e.g., AI-driven Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. These tools prioritize precursors with high plausibility scores (e.g., >0.01) and evaluate reaction feasibility based on steric/electronic compatibility. Validation via density functional theory (DFT) optimizes transition states .

Q. What strategies resolve contradictions in spectral data (e.g., IR, NMR) for this compound?

- Methodological Answer : Discrepancies in IR peaks (e.g., C-O vs. N-H stretches) require recalibration using reference standards (e.g., NIST Chemistry WebBook). For NMR, deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) must be accounted for. Cross-validation with high-resolution MS or 2D NMR (COSY, HSQC) resolves ambiguous signals .

Q. How can structure-activity relationships (SAR) be evaluated for quinoline derivatives like this compound in drug discovery?

- Methodological Answer : SAR studies compare analogs (e.g., 6-amino-2-methylquinoline-4-carboxylic acid) to assess the impact of substituents. For example, the ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Biological assays (e.g., enzyme inhibition) quantify activity, while molecular docking predicts binding affinity to targets like acetylcholinesterase .

Q. What are the decomposition products of this compound under thermal stress, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.